molecular formula C7H8N2O3 B1426871 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid CAS No. 1342973-78-7

3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

Cat. No. B1426871
M. Wt: 168.15 g/mol
InChI Key: NHTWRECCLOASMQ-UHFFFAOYSA-N
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Description

“3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” consists of a pyrimidine ring attached to a propanoic acid group . The InChI code for this compound is 1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 . It is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

  • Anticoagulant Activity : A study by Potapov et al. (2021) synthesized compounds, including derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, demonstrating significant inhibitory activity against blood coagulation factors Xа and XIa (Potapov et al., 2021).

  • Anti-inflammatory Activity : Mokale et al. (2010) explored the anti-inflammatory effects of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid. Most compounds in their series showed significant anti-inflammatory activity (Mokale et al., 2010).

  • Structural and UV Studies : The structural and UV characteristics of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid were investigated in a study by Yao et al. (2013), providing insights into their molecular interactions (Yao et al., 2013).

  • Synthesis of Pharmaceutical Compounds : A study conducted by Hutchinson et al. (2003) involved synthesizing a compound related to 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, showing potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

  • Molecular Docking Studies : Research by Holam et al. (2022) involved synthesizing and conducting molecular docking studies on derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid to predict their affinity with CDK4 protein, a key target in cancer research (Holam et al., 2022).

Safety And Hazards

The safety data for “3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate precautions should be taken while handling this compound.

properties

IUPAC Name

3-(6-oxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTWRECCLOASMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

CAS RN

1342973-78-7
Record name 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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